molecular formula C14H13NO4 B12916376 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid CAS No. 76628-83-6

3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid

Cat. No.: B12916376
CAS No.: 76628-83-6
M. Wt: 259.26 g/mol
InChI Key: XKWFVQIWIXUCSQ-DHZHZOJOSA-N
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Description

3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid is an organic compound with the molecular formula C13H13NO4 It is a derivative of pyrrolidine and is characterized by the presence of a benzylidene group attached to a dioxopyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction of 4-benzylidene-2,3-dioxopyrrolidine with propanoic acid under specific conditions. One common method includes the use of acid catalysts to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of biological pathways. The dioxopyrrolidinyl moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)acetic acid
  • 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid
  • 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)pentanoic acid

Uniqueness

3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzylidene group and the dioxopyrrolidinyl moiety allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

76628-83-6

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

3-[(4E)-4-benzylidene-2,3-dioxopyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C14H13NO4/c16-12(17)6-7-15-9-11(13(18)14(15)19)8-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,17)/b11-8+

InChI Key

XKWFVQIWIXUCSQ-DHZHZOJOSA-N

Isomeric SMILES

C1/C(=C\C2=CC=CC=C2)/C(=O)C(=O)N1CCC(=O)O

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)C(=O)N1CCC(=O)O

Origin of Product

United States

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